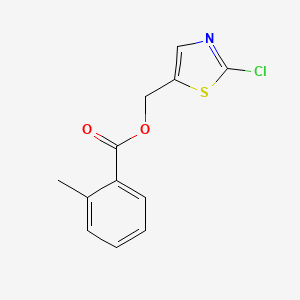

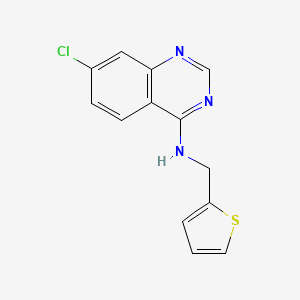

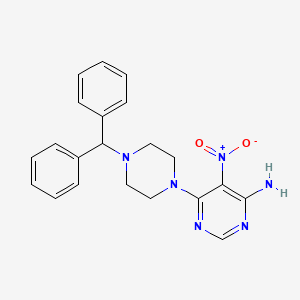

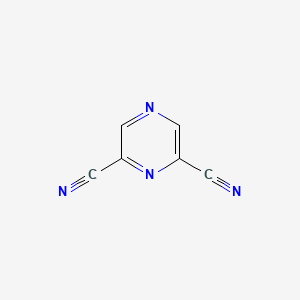

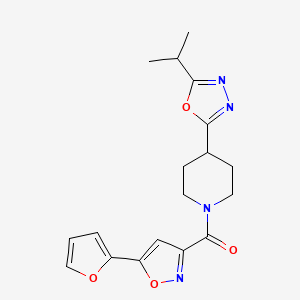

![molecular formula C11H6ClF3N2O2 B2728157 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone CAS No. 477872-99-4](/img/structure/B2728157.png)

1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone” is an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process . It is characterized by the presence of a fluorine atom and a pyridine in its structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylpyridines (TFMP) and its derivatives are complex and varied. They are used as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Scientific Research Applications

Synthesis and Chemical Reactions

Synthesis of Novel RF-Containing Isoxazole and Chromone Derivatives

The reaction of 3-(polyfluoroacyl)chromones with hydroxylamine leads to the synthesis of novel compounds including isoxazole and chromone derivatives with polyfluoroalkyl groups. This process involves nucleophilic addition and cyclization reactions, demonstrating the potential for creating diverse fluorine-containing organic compounds (Sosnovskikh, Moshkin, & Kodess, 2008).

Development of Antifungal Agents

In the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, the relative stereochemistry is critical. The process involves addition reactions to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, highlighting the importance of fluorine-containing compounds in the development of pharmaceuticals (Butters et al., 2001).

Regioselective Synthesis of Spirotetracyclic Isoxazolines and Isoxazoles

An effective protocol for synthesizing trifluoromethyl-substituted spirotetracyclic isoxazolines and isoxazoles has been developed. This synthesis involves reactions of ethanone precursors with hydroxylamine, demonstrating the versatility of fluorine-containing compounds in producing structurally complex molecules (Bonacorso et al., 2017).

Catalytic and Reactivity Studies

Catalytic Behavior of Metal Complexes

The synthesis and characterization of iron and cobalt dichloride complexes with 2-quinoxalinyl-6-iminopyridines reveal their potential in catalyzing reactions like ethylene oligomerization. This shows the importance of fluorine-containing ligands in designing catalysts for industrial applications (Sun et al., 2007).

Synthesis of Fluorinated Pyridines

Nickel complexes with fluoropyridine derivatives have been used for the synthesis of various fluorinated pyridines. This demonstrates the role of fluorine-containing compounds in developing new synthetic routes for complex organic molecules (Sladek, Braun, Neumann, & Stammler, 2003).

Electrophilic Activation in Organic Synthesis

The study of acetyl-substituted heteroaromatic compounds, including fluorinated derivatives, reveals their higher reactivity compared to acetophenone. This highlights the role of fluorine in enhancing the reactivity of organic molecules, crucial for various synthetic applications (Klumpp et al., 2000).

Mechanism of Action

Target of Action

The primary target of 1-{3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-5-isoxazolyl}-1-ethanone is thought to be spectrin-like proteins in the cytoskeleton of oomycetes . These proteins play a crucial role in maintaining the shape and internal organization of cells, and in cellular movement and division .

Mode of Action

This compound interacts with its targets by affecting the spectrin-like proteins in the cytoskeleton of oomycetes . This interaction results in changes to the structure and function of the cytoskeleton, which can inhibit the growth of oomycetes .

Biochemical Pathways

It is known that the compound affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects suggest that the compound may interfere with multiple biochemical pathways involved in the life cycle of oomycetes .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the growth of oomycetes and the disruption of their life cycle . This can result in the control of diseases caused by oomycetes, such as late blight of potato .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s movement through the xylem suggests that it may be affected by the plant’s water status and transpiration rate . .

Properties

IUPAC Name |

1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClF3N2O2/c1-5(18)9-3-8(17-19-9)10-7(12)2-6(4-16-10)11(13,14)15/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAJHRQAZCZADTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=NO1)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-fluoro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2728076.png)

![3-[Pentyl(propyl)amino]propanoic acid;hydrochloride](/img/structure/B2728087.png)

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2728088.png)

![N-(2,4-dimethoxyphenyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2728091.png)

![N-[[1-(4-Fluorophenyl)tetrazol-5-yl]methyl]prop-2-enamide](/img/structure/B2728094.png)

![2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxybenzyl)acetamide](/img/structure/B2728095.png)